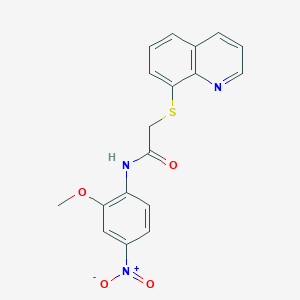

N-(2-methoxy-4-nitrophenyl)-2-(quinolin-8-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-2-quinolin-8-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S/c1-25-15-10-13(21(23)24)7-8-14(15)20-17(22)11-26-16-6-2-4-12-5-3-9-19-18(12)16/h2-10H,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRTYDHJGGRIQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-2-(quinolin-8-ylsulfanyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Nitration: Introduction of the nitro group to the aromatic ring.

Methoxylation: Substitution of a hydrogen atom with a methoxy group.

Quinolinylsulfanyl Introduction: Attachment of the quinolinylsulfanyl group to the acetamide backbone.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-2-(quinolin-8-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Conversion of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or hydroxylamines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-(quinolin-8-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on the compound’s structure and functional groups. For example, the nitro group may participate in redox reactions, while the quinolinylsulfanyl group may interact with biological macromolecules.

Comparison with Similar Compounds

Structural Comparison with Similar Acetamide Derivatives

Table 1: Structural Features of Selected Acetamide Derivatives

Key Observations:

- Electron-Donating/Withdrawing Groups : The target compound’s 4-nitro group (electron-withdrawing) contrasts with the 4-methoxy group in compound 38 (), which is electron-donating. This difference may alter binding affinity in biological targets .

- Sulfur-Containing Moieties: The quinolin-8-ylsulfanyl group in the target compound differs from sulfonyl (e.g., compound 38) or sulfanyl-thiazolidinone groups (). Sulfonyl groups enhance polarity and hydrogen-bonding capacity, whereas sulfanyl groups may improve lipophilicity .

- Aromatic Substituents : The 2-methoxy-4-nitrophenyl group is structurally distinct from 4-chloro-2-nitrophenyl () and 4-fluorophenyl (). Such variations influence crystallinity and molecular packing, as seen in the nitro group’s torsional angles in .

Table 2: Anti-Cancer Activity of Selected Acetamides ()

| Compound ID | Substituents on Acetamide Core | Cell Lines Tested (IC50 Values) |

|---|---|---|

| 38 | 4-Methoxyphenyl, pyrrolidin-1-ylquinazoline-sulfonyl | HCT-1, SF268, MCF-7 (IC50 < 10 µM) |

| 39 | 2-Methoxyphenyl, piperidin-1-ylquinazoline-sulfonyl | HT-15, PC-3 (IC50 ~ 15 µM) |

| 40 | 4-Methoxyphenyl, morpholin-4-ylquinazoline-sulfonyl | Broad-spectrum activity (IC50 < 20 µM) |

- Target Compound’s Inferred Potential: While the target compound’s activity is unreported, its quinolin-8-ylsulfanyl group may interact with cancer-related targets (e.g., topoisomerases or kinases) similarly to quinazoline-sulfonyl derivatives. The nitro group could confer redox-modulating properties .

Biological Activity

N-(2-methoxy-4-nitrophenyl)-2-(quinolin-8-ylsulfanyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Methoxy Group : Enhances lipophilicity and may influence receptor binding.

- Nitro Group : Can participate in redox reactions, potentially affecting cellular signaling pathways.

- Quinolinylsulfanyl Group : Implicated in interactions with various biological macromolecules.

The biological activity of N-(2-methoxy-4-nitrophenyl)-2-(quinolin-8-ylsulfanyl)acetamide is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the quinoline moiety may enhance its bioactivity by providing additional binding sites or increasing cellular uptake.

Proposed Mechanisms

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer and inflammatory pathways.

- Receptor Modulation : It may act as a modulator for various receptors, influencing downstream signaling cascades.

Anticancer Properties

Several studies have reported the anticancer potential of compounds structurally similar to N-(2-methoxy-4-nitrophenyl)-2-(quinolin-8-ylsulfanyl)acetamide. For instance, quinoline derivatives have shown significant cytotoxicity against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colon Cancer (HCT116)

The compound's effectiveness is often measured using the half maximal inhibitory concentration (IC50), which quantifies the potency of the compound against specific cell lines.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit antimicrobial properties against various pathogens. The presence of the nitro group may enhance these effects by disrupting bacterial cell membranes or interfering with metabolic pathways.

Case Studies and Research Findings

- In Vitro Studies : A series of in vitro experiments demonstrated that derivatives of quinoline exhibit selective toxicity towards cancer cells while sparing normal cells. For example, a study found that a related compound showed an IC50 value of 8 µM against breast cancer cell lines while having minimal effects on normal fibroblasts .

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of N-(2-methoxy-4-nitrophenyl)-2-(quinolin-8-ylsulfanyl)acetamide to target proteins involved in cancer progression. These studies suggest that the compound can effectively bind to active sites of enzymes like COX-2, which is implicated in tumor growth .

- Structure-Activity Relationship (SAR) : Analysis of various analogs has revealed that modifications in the methoxy and nitro substituents significantly affect biological activity. For instance, compounds with electron-withdrawing groups at specific positions on the phenyl ring demonstrated enhanced anticancer activity compared to their electron-donating counterparts .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-methoxy-4-nitrophenyl)-2-(quinolin-8-ylsulfanyl)acetamide, and what critical reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols:

Quinoline Core Preparation : Functionalization of the quinoline scaffold via sulfanylation or nitration under reflux conditions (60–100°C) in polar aprotic solvents like DMF or dichloromethane .

Coupling Reactions : The methoxyphenyl and sulfanylacetamide moieties are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures >95% purity .

- Critical Factors : Solvent polarity, catalyst selection, and strict temperature control minimize byproducts like over-nitrated derivatives .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 7.2–8.5 ppm) and the amide NH peak (δ ~10.2 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~168 ppm) and quinoline carbons .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) assess purity (>95%) .

- X-ray Diffraction (XRD) : Single-crystal analysis resolves bond angles (e.g., nitro group torsion: 160.9°) and packing interactions (C–H⋯O) .

Q. What functional groups in the compound's structure are pivotal for its chemical reactivity and potential bioactivity?

- Methodological Answer :

- Nitro Group (NO₂) : Electron-withdrawing nature directs electrophilic substitution and stabilizes intermediates in coupling reactions .

- Methoxy (OCH₃) : Enhances solubility in polar solvents and modulates electronic effects on the aromatic ring .

- Sulfanyl (S–) : Acts as a nucleophile in substitution reactions and may form disulfide bonds in biological systems .

- Quinoline Core : Enables π-π stacking with biological targets (e.g., enzyme active sites) .

Advanced Research Questions

Q. How can researchers optimize multi-step synthetic protocols to address low yields or intermediate instability?

- Methodological Answer :

- Catalyst Optimization : Replace PdCl₂ with Pd(OAc)₂ to enhance coupling efficiency .

- Solvent Screening : Test solvent polarity (e.g., THF vs. DMF) to stabilize reactive intermediates .

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., nitration) .

- In-line Analytics : Use HPLC-MS to monitor unstable intermediates in real-time .

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Assay Standardization : Validate cytotoxicity assays (e.g., MTT) under controlled pH (7.4) and temperature (37°C) to reduce variability .

- Orthogonal Validation : Cross-check enzyme inhibition (IC₅₀) with surface plasmon resonance (SPR) for binding affinity .

- Genetic Controls : Use isogenic cell lines to eliminate confounding factors in bioactivity studies .

Q. What methodologies are employed to investigate the compound's interactions with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Competitive Binding Assays : Radiolabeled ligands (³H/¹⁴C) quantify displacement in receptor studies .

- Enzyme Kinetics : Michaelis-Menten analysis with varying substrate concentrations determines inhibition mode (competitive/non-competitive) .

- Molecular Docking : AutoDock Vina predicts binding poses in quinoline-containing enzyme active sites (e.g., topoisomerase II) .

Q. How can solubility challenges during in vitro bioassays be methodologically addressed without altering the compound's core structure?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug Strategies : Temporarily modify the nitro group to a prodrug (e.g., amine) for improved uptake, followed by enzymatic activation .

Q. What computational or experimental approaches are used to correlate structural modifications with changes in bioactivity or physicochemical properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing methoxy with ethoxy) and test IC₅₀ against cancer cell lines .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict sites for electrophilic attack .

- Thermogravimetric Analysis (TGA) : Assess thermal stability of derivatives to guide formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.